
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)acetamide
説明
Synthesis Analysis
The synthesis of thiazole and acetamide derivatives typically involves multi-step chemical reactions starting from various precursors. For instance, Zhou Bing-se et al. (2013) detailed the synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents, showcasing a method that could be adapted for N-(4-methyl-1,3-thiazol-2-yl)-2-(1-pyrrolidinyl)acetamide (Zhou Bing-se, 2013). Similarly, Huicheng Wang et al. (2010) synthesized N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, indicating a diverse approach to creating related molecular structures (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole and acetamide derivatives reveals insights into their potential biological activity and interactions. Ö. Ekici et al. (2020) investigated the chemical activity, charge transfer, and structural properties of a similar molecule, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, using various spectroscopic and X-ray diffraction techniques (Ekici et al., 2020). This type of analysis is crucial for understanding the reactivity and interaction potential of this compound.
Chemical Reactions and Properties
Thiazole and acetamide derivatives participate in a variety of chemical reactions, contributing to their versatility in medicinal chemistry. K. Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions, a method that could potentially be applied to the synthesis and functionalization of this compound (Obydennov et al., 2017).
科学的研究の応用
Pharmacokinetics and Bioequivalence
- A study on the bioequivalence of tablet and capsule formulations of a novel non-steroidal anti-inflammatory agent, revealing comparable pharmacokinetic parameters between the two forms, indicating bioequivalence and suggesting a methodological approach for evaluating similar compounds (Annunziato & di Renzo, 1993).
Metabolite Identification and Effects
- Research identifying 4-methylspinaceamine in fermented foods and its metabolites in human urine, demonstrating the impact of dietary components on human metabolites and suggesting avenues for studying similar compounds' metabolism and effects (Ohya, 2006).
Drug Metabolism and Disposition
- A detailed study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans, presenting an in-depth analysis of the compound's pharmacokinetics, elimination pathways, and principal metabolites. This study provides a framework for understanding how similar compounds are processed in the human body (Renzulli et al., 2011).
Absorption, Metabolism, and Excretion of Pharmaceuticals
- Investigation into the mass balance, metabolite profiles, and excretion patterns of mirabegron, a β3-adrenoceptor agonist, in humans after oral administration. This study elucidates the metabolic pathways and excretion mechanisms, offering insights relevant to the research and development of related chemical compounds (Takusagawa et al., 2012).
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8-7-15-10(11-8)12-9(14)6-13-4-2-3-5-13/h7H,2-6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRPYYORYUSKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4631971.png)
![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)
![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)


